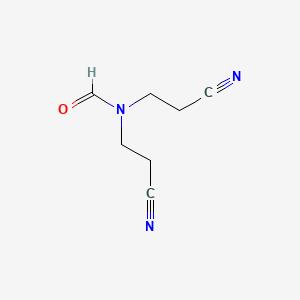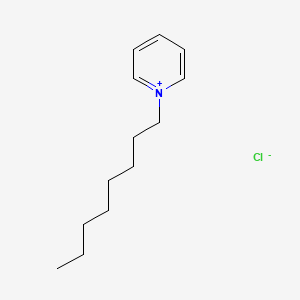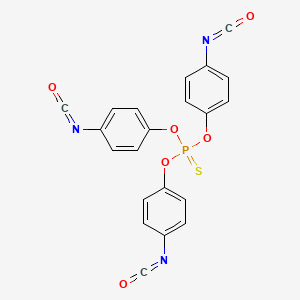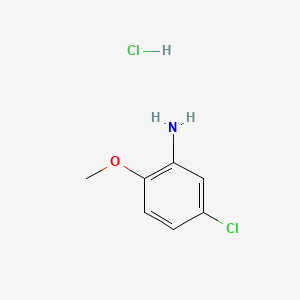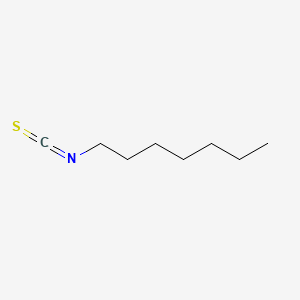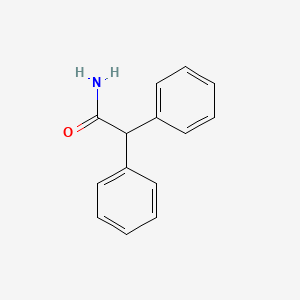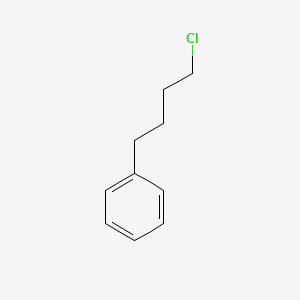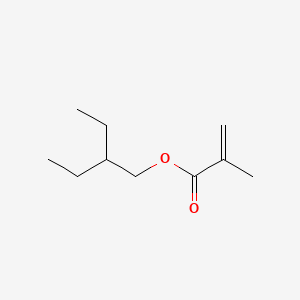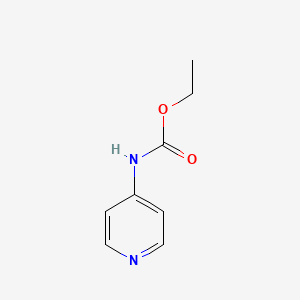
Ethyl-4-pyridinylcarbamate
Übersicht
Beschreibung
Ethyl pyridin-4-ylcarbamate, also known as ethyl 4-pyridinylcarbamate, is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of Ethyl pyridin-4-ylcarbamate involves the reaction of 4-aminopyridine with ethyl chloroformate in the presence of triethylamine . The reaction mixture is allowed to warm to room temperature overnight, then concentrated. The solid products are slurried with saturated aqueous NaHCO3, stirred for 1 hour, concentrated, and dried under vacuum .Molecular Structure Analysis
The InChI code for Ethyl pyridin-4-ylcarbamate is 1S/C8H10N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,9,10,11) . The InChI key is RPJQHJLOMYJUHA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl pyridin-4-ylcarbamate is a solid at room temperature . It is typically stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Krebsforschnung
Ethyl-4-pyridinylcarbamate ist aufgrund seines Pyridinkerns von großem Interesse in der Krebsforschung. Pyridinderivate sind bekannt für ihre zytotoxischen Eigenschaften gegen Tumorzellen . Die Fähigkeit der Verbindung, modifiziert zu werden und mit bestimmten Proteinen zu interagieren, macht sie zu einem Kandidaten für die Entwicklung neuer Krebsmittel, insbesondere solcher, die auf das Tubulin-Mikrotubuli-System abzielen .
Antimikrobielle und antivirale Forschung
Der Pyridinrest in this compound ist für seine antimikrobiellen und antiviralen Aktivitäten bekannt. Die Forschung zeigt, dass Pyridinverbindungen, einschließlich derer mit einer Carbamateinheit, gegen eine Reihe von Mikroorganismen und Viren wirksam sein können, was im Kontext von neu auftretenden Krankheiten und resistenten Stämmen entscheidend ist .
Diabetesforschung
Verbindungen mit einer Pyridinstruktur, wie this compound, werden auf ihr antidiabetisches Potenzial untersucht. Sie könnten eine Rolle bei der Modulation von Enzymen und Signalwegen spielen, die für die Diabetestherapie relevant sind, obwohl spezifische Studien zu den antidiabetischen Wirkungen von this compound nicht direkt verfügbar sind .
Malariaforschung
Die strukturellen Merkmale von this compound könnten bei der Entdeckung von Malariamedikamenten von Vorteil sein. Pyridinderivate wurden mit der Entwicklung neuer Malariatherapien in Verbindung gebracht, die im Kampf gegen resistente Plasmodium-Stämme von entscheidender Bedeutung sind .
Anticholinesterase-Aktivitäten
Die Forschung an Pyridinderivaten, einschließlich Carbamaten, hat ein Potenzial für Anticholinesterase-Aktivitäten gezeigt, die bei der Behandlung von Erkrankungen wie Alzheimer wichtig sind. This compound könnte aufgrund seiner strukturellen Kompatibilität mit bekannten Anticholinesterase-Wirkstoffen ein Kandidat für weitere Untersuchungen in diesem Bereich sein .
Materialwissenschaften
In der Materialwissenschaft kann this compound zur Synthese neuartiger Polymere und Beschichtungen mit spezifischen Eigenschaften verwendet werden, wie z. B. erhöhter Haltbarkeit oder spezieller Interaktion mit anderen chemischen Substanzen .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl N-pyridin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJQHJLOMYJUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354209 | |
| Record name | ethyl 4-pyridinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54287-92-2 | |
| Record name | ethyl 4-pyridinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54287-92-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



